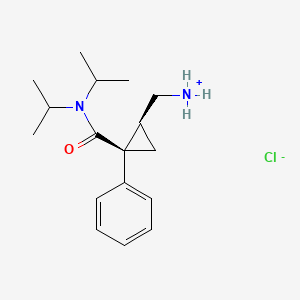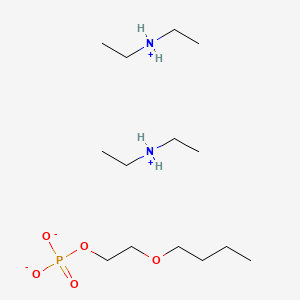
2-Butoxyethyl phosphate;diethylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butoxyethyl phosphate;diethylazanium: is an organophosphate compound primarily used as a flame retardant and plasticizer. It is known for its ability to enhance the flame retardancy and flexibility of polymers. This compound is commonly found in various household products such as plastics, floor polish, varnish, textiles, furniture, and electronic equipment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Butoxyethyl phosphate is synthesized through the reaction of 2-butoxyethanol with phosphorus oxychloride. The reaction typically occurs under controlled conditions with the presence of a base to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: Industrial production of 2-butoxyethyl phosphate involves large-scale reactions in reactors where 2-butoxyethanol and phosphorus oxychloride are combined. The reaction is carefully monitored to ensure the correct stoichiometry and reaction conditions are maintained. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Butoxyethyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized by hydroxyl radicals in the atmosphere, leading to the formation of degradation products.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and 2-butoxyethanol.
Substitution: It can undergo substitution reactions with nucleophiles, replacing the butoxyethyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals in the atmosphere.
Hydrolysis: Water, often under acidic or basic conditions.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Various degradation products depending on the specific conditions.
Hydrolysis: Phosphoric acid and 2-butoxyethanol.
Substitution: New organophosphate compounds with different functional groups.
Aplicaciones Científicas De Investigación
2-Butoxyethyl phosphate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-butoxyethyl phosphate involves its interaction with cellular components, leading to oxidative stress, apoptosis, and cell cycle arrest. It induces oxidative stress by generating reactive oxygen species, which can damage cellular components such as DNA, proteins, and lipids. This oxidative stress triggers apoptosis through the activation of mitochondrial and p53-mediated pathways. Additionally, it causes cell cycle arrest by affecting the expression of cyclins and cyclin-dependent kinase inhibitors .
Comparación Con Compuestos Similares
- Tris(2-chloroethyl) phosphate (TCEP)
- Tris(1-chloro-2-propyl) phosphate (TCPP)
- Tris(2-ethylhexyl) phosphate (TEHP)
- Triphenyl phosphate (TPP)
Comparison: 2-Butoxyethyl phosphate is unique due to its specific combination of flame retardant and plasticizing properties. Compared to other similar compounds, it offers a balance of flexibility and flame retardancy, making it suitable for a wide range of applications. For example, tris(2-chloroethyl) phosphate (TCEP) is primarily used as a flame retardant but lacks the plasticizing properties of 2-butoxyethyl phosphate. Similarly, triphenyl phosphate (TPP) is another flame retardant but is less effective as a plasticizer .
Propiedades
Número CAS |
64051-23-6 |
|---|---|
Fórmula molecular |
C14H37N2O5P |
Peso molecular |
344.43 g/mol |
Nombre IUPAC |
2-butoxyethyl phosphate;diethylazanium |
InChI |
InChI=1S/C6H15O5P.2C4H11N/c1-2-3-4-10-5-6-11-12(7,8)9;2*1-3-5-4-2/h2-6H2,1H3,(H2,7,8,9);2*5H,3-4H2,1-2H3 |
Clave InChI |
TWNWJKJGZUUOKS-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOP(=O)([O-])[O-].CC[NH2+]CC.CC[NH2+]CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


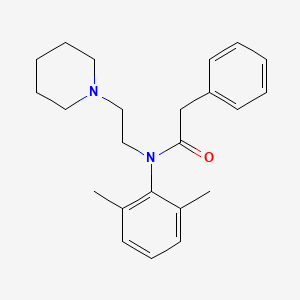
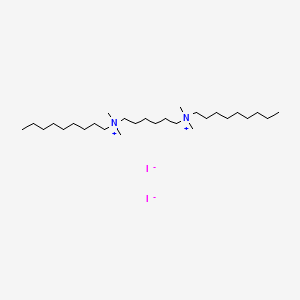
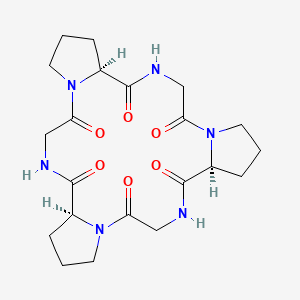
![13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13737120.png)
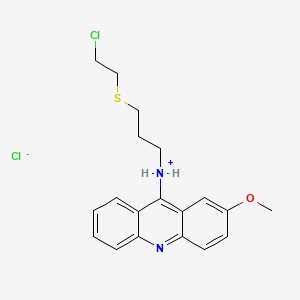
![4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine](/img/structure/B13737136.png)
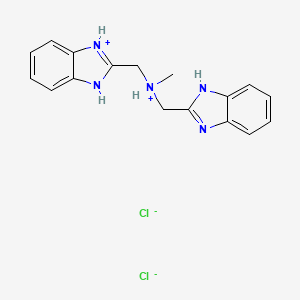

![1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate](/img/structure/B13737160.png)
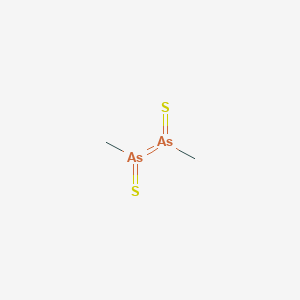
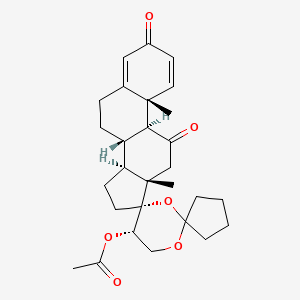
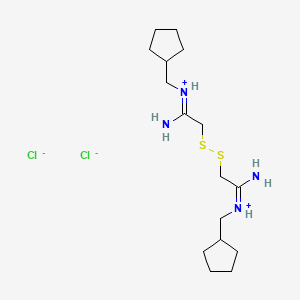
![4-[4-Hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol](/img/structure/B13737168.png)
